molecular formula C16H23N3O3S B5591845 (4aR*,7aS*)-1-isobutyl-4-isonicotinoyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide

(4aR*,7aS*)-1-isobutyl-4-isonicotinoyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide

Cat. No. B5591845
M. Wt: 337.4 g/mol
InChI Key: YEHFYMIBSZVFFP-CABCVRRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-component reactions (MCRs), demonstrating the efficiency of these methods in constructing complex molecules with high yields under mild conditions. For instance, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been used as an efficient catalyst in the one-pot synthesis of pyran, pyranopyrazole, and phthalazine derivatives in aqueous media, highlighting the adaptability of synthesis strategies towards environmental sustainability (Khazaei et al., 2015).

Molecular Structure Analysis

Molecular structure elucidation is pivotal for understanding the compound's chemical behavior. X-ray crystallography and NMR spectroscopy are commonly employed techniques. For example, the molecular structure of related pyrazine derivatives has been elucidated through X-ray diffraction analysis, providing insights into the compound's geometric configuration and contributing to the understanding of its reactivity and interactions (Chimichi et al., 1996).

Chemical Reactions and Properties

The compound's chemical reactivity and properties are influenced by its molecular structure. Research on similar molecules has shown a variety of chemical reactions, such as cyclizations and substitutions, indicating the potential for diverse chemical transformations. For instance, the synthesis of methyl 7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylate through regioselective synthesis reveals the compound's potential for functionalization and further chemical modification (Zhang et al., 2001).

Physical Properties Analysis

Physical properties, including melting points, solubility, and crystal structure, are crucial for the compound's characterization and application. The synthesis and analysis of isobutyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylates, which share structural similarities, have been studied, providing data on their physical properties and insights into the compound's stability and solubility profiles (Kumar et al., 2013).

Chemical Properties Analysis

The compound's chemical properties, such as reactivity towards various reagents, stability under different conditions, and potential for forming derivatives, are essential for its practical applications. Studies on related compounds, such as the synthesis and reactions of pyrazoline derivatives, provide valuable information on the chemical behavior and versatility of these molecules (Deruiter et al., 1987).

properties

IUPAC Name

[(4aR,7aS)-1-(2-methylpropyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c1-12(2)9-18-7-8-19(15-11-23(21,22)10-14(15)18)16(20)13-3-5-17-6-4-13/h3-6,12,14-15H,7-11H2,1-2H3/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHFYMIBSZVFFP-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCN(C2C1CS(=O)(=O)C2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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